molecular formula C5H9NO B1609564 2-Pyrrolidinone, 5-methyl-, (5S)- CAS No. 1558-60-7

2-Pyrrolidinone, 5-methyl-, (5S)-

Cat. No.: B1609564
CAS No.: 1558-60-7
M. Wt: 99.13 g/mol
InChI Key: YVIVRJLWYJGJTJ-BYPYZUCNSA-N
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Description

2-Pyrrolidinone, 5-methyl-, (5S)- is a chiral compound belonging to the class of pyrrolidinones, which are five-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-methyl-, (5S)- typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the use of (S)-pyroglutamic acid as a chiral synthon. The synthetic design often includes the insertion of various substituents at positions 1 and 5 of the 2-pyrrolidinone ring, including the imidazole moiety .

Industrial Production Methods

Industrial production of pyrrolidinones, including 2-Pyrrolidinone, 5-methyl-, (5S)-, often involves the catalytic reduction of succinimide or the hydrogenation of succinonitrile under hydrolytic conditions. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-methyl-, (5S)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often utilize reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Pyrrolidinone, 5-methyl-, (5S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-methyl-, (5S)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the pyrrolidinone ring .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: A simpler analog without the methyl group at position 5.

    N-Methyl-2-pyrrolidone: A derivative with a methyl group on the nitrogen atom.

    5-Hydroxy-2-pyrrolidone: A hydroxylated derivative with different biological activities.

Uniqueness

2-Pyrrolidinone, 5-methyl-, (5S)- is unique due to its chiral nature and the presence of the methyl group at position 5, which can significantly influence its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

(5S)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIVRJLWYJGJTJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428668
Record name 2-Pyrrolidinone, 5-methyl-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-60-7
Record name 2-Pyrrolidinone, 5-methyl-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-Methyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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